
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide: is a synthetic organic compound characterized by the presence of a nitrofuran moiety, a thiazole ring, and a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide typically involves the following steps:
Formation of the Nitrofuranyl Intermediate: The initial step involves the nitration of furan to produce 5-nitrofuran. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Ethenylation: The 5-nitrofuran is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group, forming 5-nitro-2-furanylethenyl.
Thiazole Ring Formation: The next step involves the cyclization of the ethenyl intermediate with a thioamide to form the thiazole ring. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Formamide Introduction: Finally, the formamide group is introduced through a formylation reaction using formic acid or a formylating agent like formamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its ability to interfere with bacterial and cancer cell metabolism.
Medicine: The compound is investigated for its potential use as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of prodrugs and targeted therapies.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that cause oxidative damage to cellular structures. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes.
Molecular Targets and Pathways:
Proteins: The compound can modify cysteine residues in proteins, affecting their function.
DNA: It can form adducts with DNA bases, leading to mutations and cell death.
Oxidative Stress Pathway: The generation of reactive oxygen species triggers the oxidative stress response, leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
- 5-[2-(5-Nitro-2-furanyl)ethenyl]-2-furancarboxylic Acid Methyl Ester
- Benzamide, N-(2-mercaptoethyl)-4-[2-(5-nitro-2-furanyl)ethenyl]
Comparison: N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)formamide is unique due to the presence of both a thiazole ring and a formamide group, which are not found in the similar compounds listed above. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
53757-30-5 |
|---|---|
Fórmula molecular |
C10H7N3O4S |
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C10H7N3O4S/c14-6-11-10-12-7(5-18-10)1-2-8-3-4-9(17-8)13(15)16/h1-6H,(H,11,12,14)/b2-1+ |
Clave InChI |
ARXHNGIHALXNCR-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CSC(=N2)NC=O |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CSC(=N2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


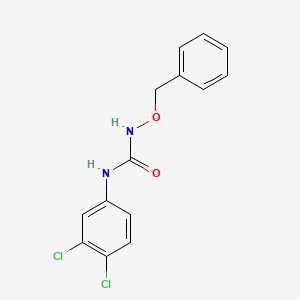
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
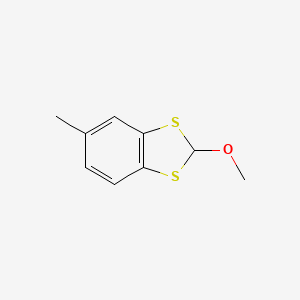
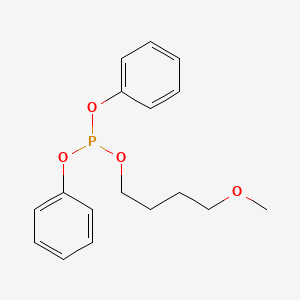
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
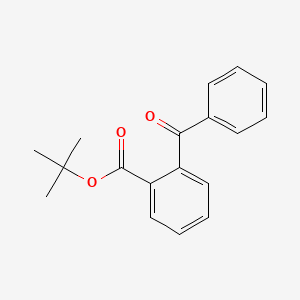

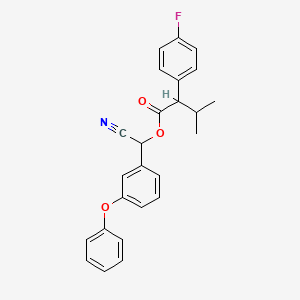
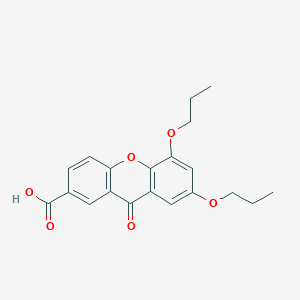
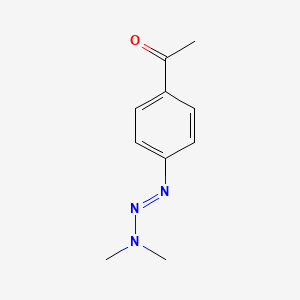

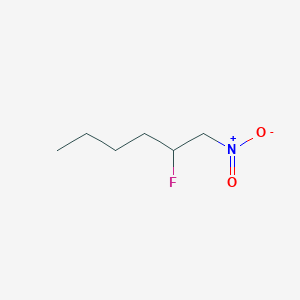
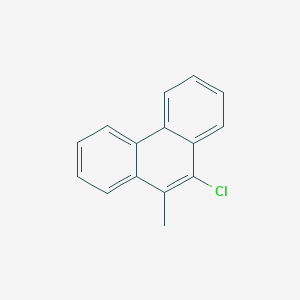
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)
